N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including epilepsy, neuropathic pain, and hypertension.
Mechanism of Action
N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy by reducing the excitability of neurons. N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to reduce neuropathic pain in animal models by reducing the release of neurotransmitters involved in pain signaling. Additionally, N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antihypertensive effects in animal models of hypertension by reducing vascular tone.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which allows for the study of the specific role of these channels in various diseases. N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is also relatively stable and has a long half-life, which allows for extended experiments. However, one limitation of N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
For the study of N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide include further research on its therapeutic applications and the development of more soluble analogs.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to be effective in reducing seizure activity in animal models of epilepsy. N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to be effective in reducing neuropathic pain in animal models. Additionally, N-1,3-benzodioxol-5-yl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antihypertensive effects in animal models of hypertension.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-12-4-1-10(2-5-12)15-8-13(19-24-15)17(21)18-11-3-6-14-16(7-11)23-9-22-14/h1-8,20H,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHPRTMSUXRJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-5-(4-ketocyclohexa-2,5-dien-1-ylidene)-3-isoxazoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.